molecular formula C22H20N4O2S B4188386 N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B4188386
M. Wt: 404.5 g/mol
InChI Key: RCEIGDQYFHPNKU-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications:

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. Further studies could also explore its potential applications in various fields, such as medicine, due to its antibacterial activity .

Preparation Methods

The synthesis of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide can be achieved through several synthetic routes. . This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .

Chemical Reactions Analysis

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide involves its ability to bind to target enzymes through hydrogen bonding and other interactions. The triazole ring acts as both a hydrogen bond acceptor and donor, allowing it to interact with various molecular targets . This binding can inhibit the activity of enzymes involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-29(28,20-14-8-3-9-15-20)23-16-22(19-12-6-2-7-13-19)26-17-21(24-25-26)18-10-4-1-5-11-18/h1-15,17,22-23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEIGDQYFHPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 3
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 4
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 5
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

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